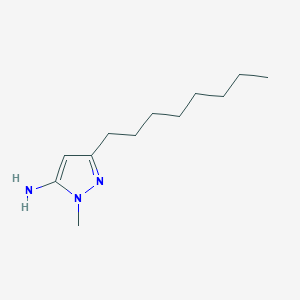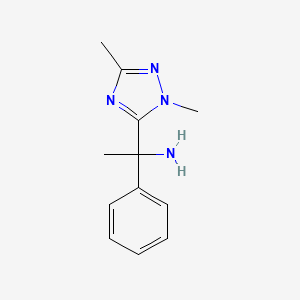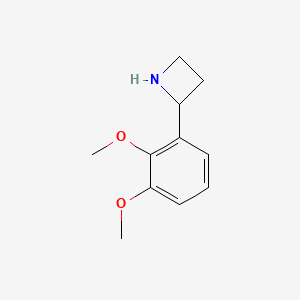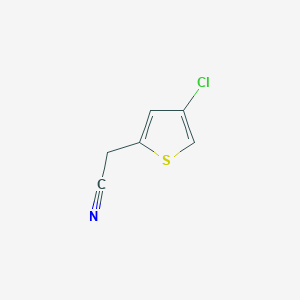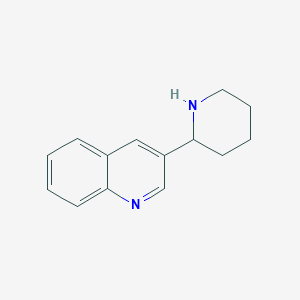
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine: is a heterocyclic compound that features a triazole ring, a cyclopropyl group, and an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by alkylation and amination reactions to introduce the cyclopropyl and amine groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the amine group.
Reduction: Reduction reactions may target the triazole ring or the cyclopropyl group.
Substitution: The compound can participate in substitution reactions, particularly at the amine or triazole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine serves as a versatile building block for the construction of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its structural features allow for the modulation of pharmacokinetic and pharmacodynamic properties, potentially leading to the development of more effective and safer drugs .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may participate in hydrogen bonding or π-π interactions, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Comparison: Compared to these similar compounds, (1-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This can influence its reactivity, stability, and interaction with biological targets, potentially leading to distinct applications and advantages in various fields .
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
[1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(11-7-12-13)5-9(6-10)3-4-9/h7H,2-6,10H2,1H3 |
Clé InChI |
OADZCEUPFDXIDY-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC=N1)CC2(CC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


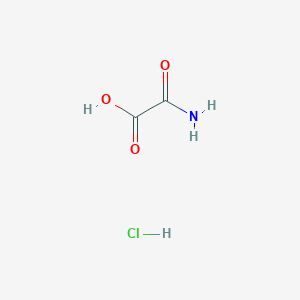


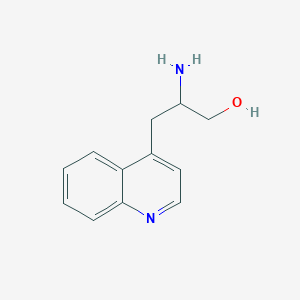

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
